molecular formula C20H22ClN3O2 B2761387 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954659-93-9

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2761387
CAS No.: 954659-93-9
M. Wt: 371.87
InChI Key: FLQFQUUMSOUYIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography , NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with various reagents, and what products are formed .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at the compound’s spectroscopic properties .

Scientific Research Applications

Electro-Optic Materials

Compounds with pyrrolidine structures have been explored for their applications in nonlinear optical (NLO) and electro-optic materials. For instance, research on heterocycle-based derivatives has led to the development of layer-by-layer self-assembled donor-acceptor chromophores, demonstrating significant potential in electro-optic applications. These materials exhibit promising properties, such as high transparency and nonlinear optical/electro-optic effects, which are crucial for various technological applications including optical data storage, sensors, and photonic devices (Facchetti et al., 2003).

Anticancer and Antimicrobial Agents

The structural framework similar to "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea" has been incorporated into the design of novel heterocyclic compounds with significant biological activities. For example, new oxazole clubbed pyridyl-pyrazolines have been synthesized and shown to possess anticancer and antimicrobial activities. These studies highlight the potential of such compounds in contributing to the development of new therapeutic agents against cancer and infectious diseases (Katariya et al., 2021).

Molecular Docking Studies

Molecular docking studies of related compounds have provided insights into their potential as anticancer agents. By understanding the molecular interactions between these compounds and biological targets, researchers can identify promising candidates for further development into anticancer therapies. Such studies are critical for the rational design of new drugs with improved efficacy and specificity (Katariya et al., 2021).

Photophysical Properties

Research on chlorophyll derivatives with pyridyl groups has explored their synthesis, optical properties, and protonation behavior. These compounds exhibit interesting photophysical properties, such as intense fluorescence emissions, which could be leveraged in the development of photodynamic therapy agents and fluorescent markers for biological imaging (Yamamoto & Tamiaki, 2015).

Mechanism of Action

If the compound is a drug or pesticide, this would involve detailing how the compound interacts with biological systems. It could include what receptors the compound binds to, and what effect this has .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include looking at how to safely handle and dispose of the compound .

Future Directions

This would involve speculating on potential future research directions. It could include suggesting new reactions to try, new applications for the compound, or new techniques to use in studying the compound .

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQFQUUMSOUYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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